molecular formula C24H20BrN3O3S B12893603 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide CAS No. 590396-61-5

3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide

Cat. No.: B12893603
CAS No.: 590396-61-5
M. Wt: 510.4 g/mol
InChI Key: HEPFZMCBTYAROH-UHFFFAOYSA-N
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Description

3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide involves several steps, starting with the preparation of the benzoxazole core. The reaction conditions typically include the use of brominating agents and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 3-bromo-N,N-dimethylbenzamide

Compared to these compounds, 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide has a unique structure that may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

590396-61-5

Molecular Formula

C24H20BrN3O3S

Molecular Weight

510.4 g/mol

IUPAC Name

3-bromo-N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C24H20BrN3O3S/c1-13-5-4-6-17(14(13)2)23-27-19-12-16(8-10-21(19)31-23)26-24(32)28-22(29)15-7-9-20(30-3)18(25)11-15/h4-12H,1-3H3,(H2,26,28,29,32)

InChI Key

HEPFZMCBTYAROH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)Br)C

Origin of Product

United States

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